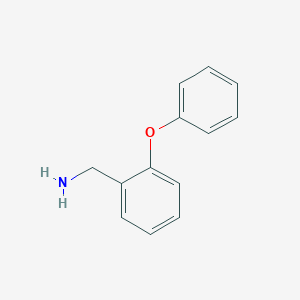

(2-Phenoxyphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCFCNCGPYJALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590019 | |

| Record name | 1-(2-Phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107624-14-6 | |

| Record name | 1-(2-Phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of (2-Phenoxyphenyl)methanamine

An In-depth Technical Guide to the Synthesis of (2-Phenoxyphenyl)methanamine

This compound, also known as 2-phenoxybenzylamine, is a primary benzylic amine featuring a phenoxy group at the ortho position of the benzene ring. Its molecular structure makes it a valuable and versatile building block in organic synthesis. This compound serves as a crucial intermediate in the development of a variety of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its utility also extends to biochemical research for studying receptor interactions and in material science for creating specialty polymers.[1][2]

The synthesis of primary amines can be challenging due to the propensity for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][4] Therefore, robust and selective synthetic strategies are required to produce this compound with high purity and yield. This guide provides an in-depth exploration of the two principal and field-proven pathways for its synthesis: Reductive Amination of 2-phenoxybenzaldehyde and the Gabriel Synthesis starting from a 2-phenoxybenzyl halide.

We will dissect the underlying mechanisms of each pathway, explain the rationale behind reagent selection, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in choosing the optimal route for their specific needs.

Pathway 1: Reductive Amination of 2-Phenoxybenzaldehyde

Reductive amination is arguably the most direct and versatile method for synthesizing amines from carbonyl compounds.[5][6] This one-pot reaction combines an aldehyde or ketone with an amine source and a reducing agent, proceeding through an intermediate imine which is reduced in situ.[7][8] For the synthesis of this compound, this involves the reaction of 2-phenoxybenzaldehyde with ammonia.

Mechanistic Deep Dive

The reaction elegantly proceeds in two main stages within the same pot: imine formation and subsequent reduction.

-

Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-phenoxybenzaldehyde. This forms an unstable hemiaminal (or carbinolamine) intermediate.[9][10] Under weakly acidic conditions, which are often used to catalyze this step, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, or iminium ion.[5][10] Deprotonation yields the neutral imine.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine intermediate to form the final primary amine product.[11] A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that reduces the imine faster than it reduces the starting aldehyde.[12]

Causality Behind Experimental Choices

-

Starting Material: 2-Phenoxybenzaldehyde is the logical precursor for this pathway. It is commercially available, though its synthesis can be achieved via oxidation of 2-phenoxytoluene or through methods like the Sommelet reaction.[13][14]

-

Amine Source: To synthesize a primary amine, ammonia is the required nitrogen source.[11] Practically, this is often supplied in the form of ammonium salts like ammonium acetate or ammonium chloride, which also help maintain the mildly acidic pH beneficial for imine formation.

-

Reducing Agent: The choice of reducing agent is critical for the success of a one-pot procedure.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent. It is a mild hydride donor that is stable in weakly acidic conditions and selectively reduces the protonated imine (iminium ion) much more rapidly than the starting aldehyde.[5][12]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become a preferred alternative to NaBH₃CN as it is less toxic (avoiding cyanide) and often provides faster reaction times and cleaner products.[12] It is particularly effective for reductive aminations.

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Pd/C, or Raney Nickel) is another powerful method.[5][6][15] This approach is environmentally friendly ("green") as the only byproduct is water, but it requires specialized equipment for handling hydrogen gas under pressure.

-

Visualizing the Reductive Amination Mechanism

Caption: Reductive amination pathway for this compound synthesis.

Pathway 2: The Gabriel Synthesis

The Gabriel synthesis is a venerable and highly reliable method for preparing primary amines, specifically designed to prevent the overalkylation that plagues direct alkylation with ammonia.[4][16][17] The strategy employs a phthalimide anion as a surrogate for the amide anion (H₂N⁻), which allows for a single, clean alkylation.[16] The starting material for this route is a 2-phenoxybenzyl halide.

Mechanistic Deep Dive

The Gabriel synthesis is a robust, multi-step process that offers excellent control.

-

Formation of the Phthalimide Nucleophile: The synthesis begins with the deprotonation of phthalimide. The N-H proton of phthalimide is unusually acidic (pKa ≈ 8.3) because the resulting anion is highly resonance-stabilized by the two adjacent carbonyl groups.[4] A moderately strong base, such as potassium hydroxide (KOH) or potassium hydride (KH), is used to quantitatively form the potassium phthalimide salt, which is a potent nitrogen nucleophile.[17][18]

-

Nucleophilic Substitution (Sₙ2): The phthalimide anion then displaces a halide from a primary or unhindered secondary alkyl halide—in this case, 2-phenoxybenzyl bromide or chloride—via an Sₙ2 reaction.[19][20] This forms an N-alkylphthalimide intermediate. A crucial feature of this intermediate is that the nitrogen lone pair is delocalized by the carbonyls, rendering it non-nucleophilic and thus preventing any further alkylation.[4][19]

-

Liberation of the Primary Amine: The final step is the cleavage of the N-alkylphthalimide to release the desired primary amine.

-

Hydrazinolysis (Ing-Manske Procedure): This is the most common method.[21] The N-alkylphthalimide is treated with hydrazine (N₂H₄). Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons and ultimately cleaving the C-N bonds to release the primary amine and form a stable, cyclic phthalhydrazide byproduct.[16][19] This method uses milder conditions than hydrolysis.

-

Hydrolysis: Alternatively, acidic (e.g., H₃O⁺) or basic (e.g., NaOH) hydrolysis can be used, though these methods often require harsh conditions (e.g., prolonged heating) and can sometimes result in lower yields.[17][18]

-

Causality Behind Experimental Choices

-

Starting Material: 2-Phenoxybenzyl halide (e.g., bromide) is required. This can be prepared from 2-phenoxytoluene via free-radical bromination using a reagent like N-bromosuccinimide (NBS).

-

Amine Surrogate: Potassium phthalimide is the cornerstone of this synthesis. It is commercially available and serves as a "protected" form of ammonia that ensures monoalkylation.[16][19]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) are often used for the Sₙ2 step as they effectively solvate the potassium cation while leaving the phthalimide anion highly reactive, thus accelerating the reaction.[4][21]

-

Cleavage Reagent: Hydrazine is typically the reagent of choice for the final deprotection step due to its high efficiency under relatively mild conditions, despite the potential challenge of separating the phthalhydrazide byproduct.[16]

Visualizing the Gabriel Synthesis Mechanism

Caption: Gabriel synthesis pathway for primary amine formation.

Comparative Analysis of Synthesis Pathways

The choice between Reductive Amination and the Gabriel Synthesis depends on factors such as starting material availability, scalability, reagent safety, and desired purity.

| Feature | Reductive Amination | Gabriel Synthesis |

| Starting Material | 2-Phenoxybenzaldehyde | 2-Phenoxybenzyl Halide |

| Number of Steps | Typically a one-pot reaction. | Multi-step (halide formation, alkylation, cleavage). |

| Key Advantage | High atom economy, operational simplicity, directness.[5] | Excellent for preventing overalkylation, leading to very pure primary amines.[17][21] |

| Key Limitation | Potential for side reactions (e.g., reduction of aldehyde to alcohol); requires careful control of pH and reagents. | Multi-step nature can lower overall yield; final cleavage step can be harsh or produce difficult-to-remove byproducts.[16] |

| Reagent Safety | Depends on reducing agent. NaBH(OAc)₃ is relatively safe. NaBH₃CN is toxic (cyanide). Catalytic hydrogenation requires handling of flammable H₂ gas. | Hydrazine is toxic and corrosive. Phthalimide and its salts are relatively benign. |

| Versatility | Highly versatile method applicable to a wide range of aldehydes, ketones, and amines.[22] | Generally restricted to the synthesis of primary amines from primary or unhindered secondary halides.[16][17] |

| Typical Yield | Good to excellent (70-95%) for optimized one-pot procedures. | Good overall yield (60-85%), but dependent on the efficiency of each step. |

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize this compound from 2-phenoxybenzaldehyde using sodium triacetoxyborohydride.

Materials:

-

2-Phenoxybenzaldehyde (1.0 eq)

-

Ammonium Acetate (CH₃COONH₄) (5-10 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-phenoxybenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq).

-

Add anhydrous DCM or DCE to dissolve the solids (concentration typically 0.1-0.5 M).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add it portion-wise to the stirring reaction mixture over 15-20 minutes. Note: The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with fresh portions of DCM.

-

Combine all organic layers, wash with deionized water, and then with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking).

Protocol 2: Synthesis via Gabriel Synthesis

Objective: To synthesize this compound from 2-phenoxybenzyl bromide.

Materials:

-

2-Phenoxybenzyl Bromide (1.0 eq)

-

Potassium Phthalimide (1.1 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Hydrazine Monohydrate (N₂H₄·H₂O) (1.5-2.0 eq)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl) (e.g., 4 M)

-

Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Dichloromethane (DCM) or Diethyl Ether (Et₂O)

-

Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

Procedure:

Step A: N-Alkylation

-

To a dry round-bottom flask, add potassium phthalimide (1.1 eq) and anhydrous DMF.

-

Add a solution of 2-phenoxybenzyl bromide (1.0 eq) in a small amount of DMF to the flask.

-

Heat the mixture with stirring (e.g., 60-80 °C) and monitor the reaction by TLC until the starting halide is consumed (typically 2-6 hours).

-

Cool the reaction to room temperature and pour it into a beaker of cold water to precipitate the N-(2-phenoxybenzyl)phthalimide intermediate.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. This intermediate is often pure enough for the next step.

Step B: Hydrazinolysis

-

Place the dried N-(2-phenoxybenzyl)phthalimide (1.0 eq) into a round-bottom flask.

-

Add ethanol, followed by hydrazine monohydrate (1.5-2.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC (typically 1-3 hours).

-

Cool the mixture to room temperature. Acidify with aqueous HCl (e.g., 4 M) to dissolve the desired amine and ensure complete precipitation of the phthalhydrazide.

-

Remove the phthalhydrazide solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Workup: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure.

-

Add DCM or Et₂O to the remaining aqueous solution. Basify the solution by the slow addition of 10% NaOH solution until the pH is >12 to deprotonate the amine salt.

-

Transfer to a separatory funnel and extract the free amine into the organic layer. Repeat the extraction twice more with fresh organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: Purify by silica gel column chromatography as described in the reductive amination protocol.

References

-

Wikipedia. Gabriel synthesis. [Link]

-

Cambridge University Press. (2010). Gabriel Synthesis (Ing-Manske Procedure). [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

-

The Organic Chemistry Tutor. (2020). Reductive Amination Mechanism. [Link]

-

JoVE. (2024). Preparation of 1° Amines: Gabriel Synthesis. [Link]

-

BYJU'S. What is Gabriel Phthalimide Synthesis Reaction? [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Wikipedia. Reductive amination. [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ACS Publications. (1981). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

Chemistry LibreTexts. (2024). Synthesis of Amines. [Link]

-

Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. [Link]

-

ResearchGate. (2021). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents. (1978).

-

Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. youtube.com [youtube.com]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. manchesterorganics.com [manchesterorganics.com]

- 14. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 22. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Physicochemical properties of (2-Phenoxyphenyl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (2-Phenoxyphenyl)methanamine

Abstract

This compound, also known as 2-phenoxybenzylamine, is a pivotal chemical intermediate with significant applications in pharmaceutical development and complex organic synthesis. Its molecular architecture, featuring a primary amine, a diphenyl ether scaffold, and aromatic systems, dictates a unique set of physicochemical properties that are critical for its application, particularly in medicinal chemistry. This guide provides an in-depth analysis of these properties, grounded in established experimental methodologies. We will explore the compound's solubility, basicity (pKa), and lipophilicity (LogP/LogD), offering not just data, but the causal scientific principles and field-proven protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Core Molecular and Physical Properties

This compound is a primary amine whose utility as a synthetic precursor is well-documented, especially in the creation of novel therapeutic agents targeting neurological and psychiatric disorders.[1][2] Its efficacy as an intermediate is directly tied to its physical and chemical characteristics, which influence reaction kinetics, purification strategies, and ultimately, the biological activity of its derivatives.

A summary of its core properties is presented below.

| Property | Data | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Phenoxybenzylamine, 1-(2-Phenoxyphenyl)methanamine | [1][4] |

| CAS Number | 31963-35-6 (for Hydrochloride Salt) | [1][2][4] |

| Molecular Formula | C₁₃H₁₃NO | [3][5] |

| Molecular Weight | 199.25 g/mol | [6] |

| Appearance | Off-white solid (as Hydrochloride Salt) | [1] |

| Predicted XLogP | 2.3 | [5] |

Solubility Profile: A Tale of Polarity and pH

The solubility of a compound is fundamental to its utility, dictating its behavior in both reaction media and biological systems. The structure of this compound—with its large, non-polar aromatic regions—suggests poor solubility in aqueous solutions. Aryl amines are typically insoluble in water due to the hydrophobic nature of the large hydrocarbon portion of the molecule.[7]

However, the presence of the basic primary amine group is the key to modulating its solubility. In acidic environments, the amine is protonated to form an ammonium salt. This ionization dramatically increases polarity, rendering the compound soluble in dilute aqueous acids.[8][9] This pH-dependent solubility is a critical lever used in extraction and purification workflows.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a reliable method for qualitatively determining the solubility profile of this compound, which helps classify it and devise purification strategies.

Methodology:

-

Preparation: Label three separate test tubes for Water, 5% HCl, and 5% NaOH.

-

Dispensing: Add approximately 20-30 mg of this compound to each test tube.

-

Solvent Addition: Add 1 mL of the respective solvent (deionized water, 5% aqueous HCl, 5% aqueous NaOH) to each corresponding tube.

-

Mixing: Stir each tube vigorously with a glass rod for 60 seconds.

-

Observation: Observe each tube against a contrasting background to determine if the solid has dissolved completely. Record the results as "Soluble," "Partially Soluble," or "Insoluble."

Causality: A compound that is insoluble in water but dissolves in 5% HCl is characteristic of a base, in this case, an amine.[9] The acid-base reaction creates a water-soluble salt, confirming the basic nature of the amine functional group.

Caption: Logical workflow for determining the solubility class of an amine.

Basicity and pKa Determination

The basicity of the amine group, quantified by its pKa value, is a crucial parameter in drug design. It influences the compound's charge state at physiological pH, which in turn affects receptor binding, membrane permeability, and pharmacokinetic properties. The pKa refers to the dissociation constant of the conjugate acid, in this case, the 2-phenoxybenzylammonium ion (R-NH₃⁺).

While no specific experimental pKa has been published for this molecule, it is expected to fall within the typical range for primary amines.[10] Potentiometric titration stands as a highly accurate and standard method for its empirical determination.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of an amine solution as it is neutralized by a strong acid. The pKa is the pH at which the concentrations of the protonated (R-NH₃⁺) and non-protonated (R-NH₂) forms are equal.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized water.[11] If solubility is low, a co-solvent like ethanol may be used.[12]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titration: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Acquisition: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

pKa Determination: Identify the equivalence point (the point of steepest inflection). The half-equivalence point (at half the volume of the equivalence point) corresponds to the point where [R-NH₂] = [R-NH₃⁺]. The pH at this half-equivalence point is the pKa of the conjugate acid.[10]

Caption: Conceptual diagram of pKa determination via titration.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug discovery. It is a key component of frameworks like Lipinski's "Rule of Five" for predicting drug-likeness.[13][14] Lipophilicity is quantified as the partition coefficient (P) or its logarithm (LogP), representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

For ionizable compounds like this compound, the distribution coefficient (LogD) is often more relevant, as it is pH-dependent and accounts for the partition of both ionized and non-ionized forms.[13][14][15] The shake-flask method is the universally recognized "gold standard" for the experimental determination of LogP and LogD.[13][16]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

This protocol is a direct and accurate measurement of the partition coefficient, though it requires careful execution to ensure reliable results.[16][17]

Methodology:

-

Solvent Preparation: Prepare a mixture of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD).[13] Shake the mixture vigorously for 24 hours to ensure mutual saturation of the phases, then allow them to separate completely.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[13]

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Cap the vial and shake it for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP (or LogD) value using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Caption: Standard workflow for the shake-flask LogP experiment.

Spectroscopic Profile for Structural Elucidation

While this guide focuses on physicochemical properties, structural confirmation via spectroscopy is a prerequisite for any analysis. The expected spectroscopic data are crucial for identity confirmation.

Methodology: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[18]

¹H NMR Spectroscopy:

-

Expected Signals: Distinct signals will appear in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet or multiplet for the benzylic methylene protons (-CH₂) will be observed, likely around 3.8-4.2 ppm. The primary amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy:

-

Expected Signals: Multiple signals will be present in the aromatic region (approx. 115-160 ppm). A distinct signal for the benzylic carbon (-CH₂) will be seen in the aliphatic region (approx. 40-50 ppm).

Conclusion and Future Outlook

The physicochemical properties of this compound—governed by its primary amine and diphenyl ether structure—define its behavior and utility. Its pH-dependent solubility provides a powerful tool for purification, while its basicity and lipophilicity are critical parameters for its application in medicinal chemistry and drug design. The experimental protocols detailed herein represent robust, validated methods for characterizing this and similar molecules. A thorough understanding of these properties is not merely academic; it is essential for the efficient and intelligent application of this valuable synthetic intermediate in the pursuit of novel chemical entities.

References

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). pKa and log P determination of 23 structurally diverse compounds by potentiometry and shake-flask. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available at: [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Available at: [Link]

-

LogP / LogD shake-flask method v1. (2021). ResearchGate. Available at: [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Laney College. Available at: [Link]

-

Detailed procedure for calculating pKa. DOI. Available at: [Link]

-

Amine Unknowns. University of Wisconsin-La Crosse. Available at: [Link]

-

1-(2-Phenoxyphenyl)methanamine hydrochloride. Chem-Impex. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. Available at: [Link]

-

Huda, M., & Trtica, M. (2012). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 85(4). Available at: [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Available at: [Link]

-

Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. Available at: [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

Al-Baghli, N. A., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

-

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. PubChem, National Institutes of Health. Available at: [Link]

-

[2-(2-Propoxyphenoxy)phenyl]methanamine. PubChem, National Institutes of Health. Available at: [Link]

-

[2-(2-Methoxyphenoxy)-5-methylphenyl]methanamine. PubChem, National Institutes of Health. Available at: [Link]

-

2-Methoxybenzylamine. PubChem, National Institutes of Health. Available at: [Link]

-

This compound (C13H13NO). PubChemLite. Available at: [Link]

-

1-(2-苯氧基苯基)甲胺盐酸盐. BIOFOUNT. Available at: [Link]

-

(4-Phenoxyphenyl)methanamine. PubChem, National Institutes of Health. Available at: [Link]

-

N-(2-phenoxyphenyl)methanesulphonamide. PubChem, National Institutes of Health. Available at: [Link]

-

Chloroxuron. Wikipedia. Available at: [Link]

- US20210188762A1 - Process for producing phenalkamines. Google Patents.

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Available at: [Link]

-

(3-Phenoxyphenyl)methyl prop-2-enoate. PubChem, National Institutes of Health. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C13H13NO | CID 17749841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride | C13H14ClNO | CID 17749840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 6. (4-Phenoxyphenyl)methanamine | C13H13NO | CID 2760343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. embibe.com [embibe.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Structural Elucidation and Characterization of (2-Phenoxyphenyl)methanamine

Abstract

(2-Phenoxyphenyl)methanamine, a key building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, demands rigorous structural verification and characterization to ensure its purity, identity, and quality.[1] This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, leveraging a suite of modern analytical techniques. As a Senior Application Scientist, this guide is structured not as a rigid protocol, but as a logical, field-proven workflow, emphasizing the causality behind experimental choices to ensure self-validating and trustworthy results. We will delve into chromatographic purification, followed by a multi-pronged spectroscopic approach encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only the "how" but, more critically, the "why," empowering researchers, scientists, and drug development professionals to confidently characterize this and structurally related molecules.

Introduction: The Significance of this compound

This compound, also known as 2-phenoxybenzylamine, is a primary aromatic amine featuring a diphenyl ether scaffold. Its molecular structure, consisting of a benzylamine moiety attached to a phenoxy-substituted benzene ring, makes it a valuable intermediate in medicinal chemistry. The inherent flexibility of the ether linkage and the reactivity of the primary amine offer diverse opportunities for molecular elaboration. Given its role in the development of potentially life-altering pharmaceuticals, unambiguous confirmation of its chemical structure is a prerequisite for any downstream application.[1]

This guide will walk you through a systematic approach to confirm the molecular structure of a newly synthesized or procured batch of this compound.

The Analytical Workflow: A Strategy for Unambiguous Identification

Figure 1: A generalized workflow for the structural elucidation of this compound.

Chromatographic Separation and Purity Assessment

Prior to spectroscopic analysis, it is imperative to ensure the sample's purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the techniques of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable.

Protocol: HPLC Purity Assessment

-

Column Selection: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a good starting point due to its versatility in retaining aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (ACN) and water, both containing 0.1% formic acid, is recommended. The formic acid helps to protonate the amine, leading to better peak shape. A typical gradient could be:

-

0-2 min: 20% ACN

-

2-15 min: 20% to 80% ACN

-

15-18 min: 80% ACN

-

18-20 min: 80% to 20% ACN

-

20-25 min: 20% ACN (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm is suitable due to the presence of the aromatic rings.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 20% ACN in water) to a concentration of approximately 1 mg/mL.

Rationale: The gradient elution ensures that any impurities with different polarities are well-separated from the main analyte peak. The C18 stationary phase provides excellent hydrophobic interactions with the aromatic rings of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For a primary amine like this compound, derivatization is often recommended to improve peak shape and thermal stability.[2]

Protocol: GC-MS Analysis (with Derivatization)

-

Derivatization: Acetylation with acetic anhydride or silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to cap the active primary amine.

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

Rationale: Derivatization prevents peak tailing caused by the interaction of the primary amine with active sites in the GC system.[2] The temperature program allows for the efficient separation of the analyte from any remaining starting materials or by-products.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Once the purity of this compound is established, we can proceed with spectroscopic techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] We will utilize 1D (¹H and ¹³C) and 2D NMR techniques.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -CH₂-NH₂ | ~3.8 ppm (singlet) | ~45 ppm |

| -NH₂ | ~1.5-2.5 ppm (broad singlet) | - |

| Aromatic C-H (Phenoxy Ring) | ~7.0-7.4 ppm (multiplet) | ~118-130 ppm |

| Aromatic C-H (Benzylamine Ring) | ~6.8-7.3 ppm (multiplet) | ~115-132 ppm |

| Aromatic Quaternary C (C-O, Benzylamine Ring) | - | ~155 ppm |

| Aromatic Quaternary C (C-O, Phenoxy Ring) | - | ~157 ppm |

| Aromatic Quaternary C (C-CH₂) | - | ~135 ppm |

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Acquire a standard proton NMR spectrum. The aromatic region will be complex due to overlapping signals. The benzylic protons (-CH₂-) are expected to appear as a singlet, and the amine protons (-NH₂) will likely be a broad, exchangeable singlet.

-

¹³C NMR & DEPT: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment will differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY & HSQC/HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings, particularly within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

-

Figure 2: Expected key HMBC correlations for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Predicted Mass Spectral Data

Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule and will likely produce a strong protonated molecule [M+H]⁺ at m/z 200. Electron Ionization (EI) can also be used, especially with GC-MS, and will provide more fragmentation information.

-

High-Resolution Mass Spectrometry (HRMS): It is crucial to perform HRMS to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ ion (m/z 200) will provide structural information.

Expected Fragmentation Pattern (ESI-MS/MS of [M+H]⁺)

-

Loss of NH₃ (Ammonia): A neutral loss of 17 Da to give a fragment at m/z 183, corresponding to the 2-phenoxybenzyl cation.

-

Cleavage of the C-C bond between the methylene group and the aromatic ring: This would lead to a fragment corresponding to the phenoxy-tropylium ion.

-

Cleavage of the ether bond: This can lead to fragments corresponding to the phenoxy cation (m/z 93) and the benzylamine cation (m/z 106).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3400-3300 (two bands, asymmetric and symmetric)[5][6] |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic, -CH₂-) | 2950-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

| N-H Bend (Primary Amine) | 1650-1580[5][6] |

| C-O Stretch (Aryl Ether) | 1250-1200 (asymmetric) and 1050-1000 (symmetric) |

| C-N Stretch | 1250-1020[5][6] |

Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Data Integration and Structure Confirmation

The final and most critical step is the integration of all the data to build a conclusive case for the structure of this compound.

-

Purity: The HPLC or GC chromatogram should show a single major peak (>95% purity).

-

Molecular Formula: The HRMS data should confirm the elemental composition as C₁₃H₁₃NO.

-

Functional Groups: The FTIR spectrum should show characteristic absorptions for a primary amine, an aromatic ether, and aromatic rings.

-

Carbon-Hydrogen Framework: The ¹H and ¹³C NMR spectra should show the correct number of proton and carbon signals, respectively. The chemical shifts should be consistent with the proposed structure.

-

Connectivity: The 2D NMR data (COSY, HSQC, and HMBC) must establish the connectivity between the different structural fragments, confirming the substitution pattern on the aromatic rings and the position of the methanamine and phenoxy groups.

-

Fragmentation: The MS/MS fragmentation pattern should be consistent with the proposed structure, with key fragments corresponding to logical bond cleavages.

By systematically evaluating each piece of analytical data and ensuring their consistency, we can achieve an unambiguous structural elucidation of this compound.

Conclusion

This guide has outlined a comprehensive and logically structured approach for the structural elucidation and characterization of this compound. By integrating chromatographic and spectroscopic techniques and, most importantly, understanding the rationale behind each experimental choice, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. This self-validating workflow not only ensures the quality of the material but also provides a robust framework for the characterization of other novel chemical entities.

References

-

PubChem. This compound | C13H13NO | CID 17749841. National Center for Biotechnology Information. [Link]

-

J&K Scientific. 1-(2-Phenoxyphenyl)methanamine hydrochloride | 31963-35-6. [Link]

-

PubChem. 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride | C13H14ClNO | CID 17749840. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

-

Yao, H., et al. (2025). Structural Elucidation and NMR Spectral Assignments of New Diphenyl Ether Derivatives From Liuweizhiji Gegen-Sangshen Oral Liquid. Magnetic Resonance in Chemistry, 63(2), 151-154. [Link]

-

Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]

-

Zhang, T., et al. (2021). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Journal of Natural Products, 84(1), 123-130. [Link]

-

SIELC Technologies. Separation of Phenoxybenzamine on Newcrom R1 HPLC column. [Link]

-

University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]

-

Yin, Q., et al. (2020). Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. Journal of Pharmaceutical and Biomedical Analysis, 191, 113618. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. jfda-online.com [jfda-online.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C13H13NO | CID 17749841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of (2-Phenoxyphenyl)methanamine

Abstract

(2-Phenoxyphenyl)methanamine, a seemingly unassuming molecule, holds a significant position as a versatile building block in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive exploration of this compound, from the historical development of the chemical principles enabling its synthesis to detailed, contemporary experimental protocols. By examining the causality behind the synthetic strategies, this document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the synthesis and potential applications of this important chemical intermediate.

Introduction: The Significance of the Diphenyl Ether Amine Scaffold

This compound, also known as 2-phenoxybenzylamine, belongs to the class of diphenyl ether amines. This structural motif, characterized by two phenyl rings linked by an ether oxygen and bearing an aminomethyl group, is of considerable interest in medicinal chemistry and materials science. The diphenyl ether core provides a unique combination of rigidity and conformational flexibility, allowing molecules to adopt specific three-dimensional orientations crucial for biological activity or material properties.

The hydrochloride salt of this compound is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structure allows for interactions that can enhance the efficacy of drug formulations.[2] Beyond its pharmaceutical applications, this compound serves as a valuable building block in organic synthesis, enabling the creation of complex molecular architectures.[2] It is also utilized in the formulation of specialty polymers and coatings, contributing to enhanced durability and chemical resistance.[1]

This guide will delve into the historical context that paved the way for the synthesis of such molecules and provide detailed, modern protocols for its preparation, empowering researchers to leverage this versatile compound in their own investigations.

Historical Perspective: The Foundational Pillars of Synthesis

While a singular, seminal paper detailing the "discovery" of this compound remains elusive in historical archives, its synthesis is a direct consequence of the development of two cornerstone reactions in organic chemistry: the Ullmann condensation and reductive amination. The history of this compound is therefore intrinsically linked to the evolution of these powerful synthetic methodologies.

Forging the Core: The Ullmann Condensation for Diphenyl Ether Synthesis

The creation of the diphenyl ether backbone of this compound relies on the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. First reported by Fritz Ullmann in 1905, this reaction was a groundbreaking development in the formation of carbon-oxygen bonds between aromatic rings.[3]

Historically, the Ullmann reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[4] These demanding conditions limited the scope and functional group tolerance of the reaction. However, the fundamental principle of using copper to mediate the formation of the diaryl ether bond was established, laying the groundwork for future refinements. Over the decades, significant advancements have been made, including the use of soluble copper salts and the introduction of ligands to facilitate the reaction under milder conditions, greatly expanding its utility in organic synthesis.

The synthesis of the precursor to this compound, 2-phenoxybenzonitrile or 2-phenoxybenzaldehyde, would have historically relied on these foundational Ullmann conditions.

Introducing the Amine: The Evolution of Reductive Amination

The introduction of the amine functionality is most efficiently achieved through the reductive amination of a carbonyl compound, in this case, 2-phenoxybenzaldehyde. Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines. The reaction proceeds through the initial formation of an imine or enamine from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.

Early examples of reductive amination, such as the Leuckart reaction (first described in the late 19th century), utilized formic acid as both the reducing agent and a source of the amine. While effective, these methods often required high temperatures and were limited in scope. The mid-20th century saw the advent of metal hydride reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), which revolutionized reductive amination by offering milder and more selective reaction conditions. Further developments led to the introduction of reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are particularly well-suited for one-pot reductive amination procedures due to their selective reduction of the iminium ion in the presence of the starting carbonyl compound.[5][6]

The convergence of the Ullmann condensation and the increasingly sophisticated methods of reductive amination provided a clear and viable pathway for the synthesis of this compound and its derivatives, enabling their exploration in various scientific disciplines.

Synthesis of this compound: A Modern Approach

The synthesis of this compound is a multi-step process that leverages the historical principles of the Ullmann condensation and reductive amination, but with the benefit of modern, optimized protocols that offer improved yields and milder reaction conditions. The overall synthetic strategy is outlined below.

Caption: Synthetic workflow for this compound Hydrochloride.

Step 1: Synthesis of 2-Phenoxybenzonitrile via Ullmann Condensation

The initial step involves the formation of the diphenyl ether core through a copper-catalyzed coupling of 2-chlorobenzonitrile and phenol. This modern iteration of the Ullmann condensation utilizes a copper(I) salt and a base in a polar aprotic solvent.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzonitrile (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 140-150°C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-phenoxybenzonitrile.

Causality of Experimental Choices:

-

Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann-type reactions, offering better solubility and reactivity compared to copper powder.

-

Potassium Carbonate: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

DMF: A high-boiling polar aprotic solvent is necessary to facilitate the reaction, which typically requires elevated temperatures.

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

Step 2: Reduction of 2-Phenoxybenzonitrile to 2-Phenoxybenzaldehyde

The nitrile group of 2-phenoxybenzonitrile is then selectively reduced to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation, as it can reduce nitriles to aldehydes without over-reduction to the corresponding amine.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-phenoxybenzonitrile (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of DIBAL-H (1.2 eq) in an appropriate solvent (e.g., toluene or hexanes) dropwise to the cooled solution.

-

Reaction Monitoring: Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-phenoxybenzaldehyde, which can often be used in the next step without further purification.

Causality of Experimental Choices:

-

DIBAL-H: This bulky reducing agent forms a stable intermediate with the nitrile that is hydrolyzed to the aldehyde upon work-up, thus preventing over-reduction.

-

Low Temperature (-78°C): Essential to control the reactivity of DIBAL-H and prevent side reactions, including over-reduction.

-

Rochelle's Salt: Used during the work-up to chelate with the aluminum salts, facilitating their removal from the organic phase.

Step 3: Reductive Amination of 2-Phenoxybenzaldehyde

The final step is the conversion of the aldehyde to the primary amine via reductive amination. This one-pot procedure involves the in-situ formation of the imine with ammonia, followed by reduction with sodium borohydride.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-phenoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N) in excess.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.

Causality of Experimental Choices:

-

Ammonia in Methanol: Serves as the nitrogen source for the formation of the primary amine.

-

Sodium Borohydride: A mild and selective reducing agent that efficiently reduces the imine intermediate to the amine without affecting the aromatic rings.

-

Portion-wise Addition at 0°C: Controls the exothermic reaction of sodium borohydride with the solvent and prevents overheating.

Optional Step: Formation of the Hydrochloride Salt

For improved stability and handling, the free base can be converted to its hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified this compound in a suitable solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Varies (typically an oil or low-melting solid) |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

| pKa | Not readily available |

Characterization Data:

-

¹H NMR: Expected signals would include aromatic protons in the range of δ 6.8-7.5 ppm, a singlet for the benzylic CH₂ protons around δ 3.8-4.0 ppm, and a broad singlet for the NH₂ protons.

-

¹³C NMR: Aromatic carbons would appear in the range of δ 115-160 ppm, with the benzylic carbon signal around δ 45-50 ppm.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 199.

Applications and Future Outlook

As highlighted earlier, this compound is a valuable intermediate with diverse applications.

-

Pharmaceuticals: It serves as a crucial starting material for the synthesis of neurologically active compounds. The diphenyl ether scaffold is present in a number of drug candidates and approved therapies, where it often plays a key role in receptor binding.[1][2]

-

Materials Science: The incorporation of this moiety into polymers can enhance their thermal stability and chemical resistance due to the robust nature of the diphenyl ether linkage.[1]

-

Agrochemicals: The phenoxyphenyl group is a common feature in some classes of pesticides, suggesting potential applications of its amine derivatives in this field.

The future development of novel synthetic methodologies, particularly those employing more sustainable and efficient catalytic systems, will undoubtedly expand the accessibility and utility of this compound. As our understanding of its role in bioactive molecules and advanced materials grows, so too will the demand for this versatile chemical building block.

Caption: Key application areas of this compound.

Conclusion

This compound stands as a testament to the enduring power of fundamental organic reactions. While its own "discovery" may not be a singular event, its existence is a direct result of the ingenuity of chemists like Ullmann and the continuous refinement of synthetic methods over more than a century. This guide has provided a comprehensive overview of the historical context, modern synthetic protocols, and key applications of this important molecule. By understanding the principles behind its synthesis and its potential for further derivatization, researchers are well-equipped to unlock new discoveries in medicine, materials, and beyond.

References

-

J&K Scientific. 1-(2-Phenoxyphenyl)methanamine hydrochloride | 31963-35-6. [Link]

- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.

-

Wikipedia. Ullmann reaction. [Link]

-

OperaChem. Ullmann coupling-An overview. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

CUTM Courseware. History and development of medicinal chemistry Dr. Gopal Krishna Padhy. [Link]

-

Pharmaguideline. History and Development of Medicinal Chemistry. [Link]

-

Wikipedia. Diphenyl ether. [Link]

-

SNS Courseware. Lecture Notes: Session 1 - History and Development of Medicinal Chemistry. [Link]

- Google Patents.

-

ResearchGate. Synthesis of secondary amines via reductive amination of benzaldehyde.... [Link]

-

ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Ullmann coupling-An overview - operachem [operachem.com]

- 4. byjus.com [byjus.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of (2-Phenoxyphenyl)methanamine Derivatives

Foreword: The Architectural Significance of the (2-Phenoxyphenyl)methanamine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures due to their unique conformational flexibility and ability to interact with a multitude of biological targets. The this compound core is one such scaffold. Its diphenyl ether linkage provides a specific dihedral angle and rotational freedom, allowing its derivatives to adopt optimal orientations within the binding pockets of various enzymes and receptors. This inherent structural versatility has made it a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS) and microbial pathogens. This guide provides an in-depth exploration of the diverse biological activities stemming from this potent chemical framework, grounded in experimental evidence and mechanistic insights. It serves as a technical resource for researchers engaged in drug discovery and development, offering not just data, but the strategic rationale behind the experimental pathways that unlock the therapeutic potential of these compounds.[1]

Section 1: Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy, a neurological disorder affecting millions globally, remains pharmacoresistant in approximately 40% of patients, creating a persistent demand for new anticonvulsant agents.[2] Derivatives of the this compound scaffold, particularly those modified into phenoxyphenyl-1,3,4-oxadiazole structures, have demonstrated significant promise in this area.[3][4]

Proposed Mechanism of Action: GABAergic System Modulation

A primary mechanism underlying the anticonvulsant activity of these derivatives appears to be their function as agonists at the benzodiazepine (BZD) binding site of the GABA-A receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of its primary ligand γ-aminobutyric acid (GABA), opens to allow chloride ions to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential and thus dampening excessive neuronal excitability. Benzodiazepines and related agonists bind to an allosteric site on this receptor, enhancing the effect of GABA and promoting a state of neuronal inhibition.

Conformational analysis and superimposition studies reveal that this compound derivatives can effectively mimic the key pharmacophoric features of known BZD agonists like estazolam, which include an aromatic ring and a coplanar proton-accepting group.[3] The out-of-plane orientation of the second aromatic ring further potentiates this binding.[3]

Structure-Activity Relationship (SAR) and Data

SAR studies have revealed critical insights. For instance, the presence of an amino substituent at position 5 of a 1,3,4-oxadiazole ring can generate respectable anticonvulsant effects. [3]Furthermore, eliminating electronegative substituents on the phenoxy or phenyl rings tends to reduce activity, suggesting that these groups are important for receptor binding. [3]Nitro-substituted derivatives have shown particularly potent activity in both MES and PTZ models. [4]

| Compound ID | Test Model | Dose (mg/kg) | Protection (%) | Reference |

|---|---|---|---|---|

| 8k (2-nitro derivative) | MES | 2 | 75% | [4] |

| 8L (4-nitro derivative) | MES | 5 | 75% | [4] |

| Compound 9 | PTZ | - | "Respectable Effect" | [3] |

| Phenytoin (Standard) | MES | 30 | - | [5] |

| Diazepam (Standard) | PTZ | - | Standard Agonist | [3][4] |

Table 1: Representative anticonvulsant activity of select this compound derivatives.

Section 2: Antidepressant Potential: Targeting Monoaminergic Pathways

The neuropharmacology of depression is complex, but many effective treatments involve the modulation of monoamine neurotransmitters like dopamine and serotonin. Certain derivatives of phenoxy- and methoxyphenyl-based compounds have shown antidepressant-like effects in established preclinical models. [6][7][8]

Proposed Mechanisms of Action

Two primary mechanisms have been implicated for these derivatives:

-

Monoamine Oxidase (MAO) Inhibition: Some alkoxyaryl-2-imidazoline derivatives exhibit irreversible inhibitory activity against MAO, the enzyme responsible for degrading monoamine neurotransmitters. [7]By inhibiting MAO, these compounds increase the synaptic concentration of neurotransmitters, a classic mechanism for antidepressant action.

-

Dopamine D2 Receptor Modulation: A cinnamamide derivative, M2, has been shown to produce rapid antidepressant effects by enhancing neurotransmission in the medial prefrontal cortex (mPFC) via a novel mechanism involving dopamine D2 receptors. [8]This suggests that some derivatives may act as positive modulators or agonists within the dopaminergic system, which is critically involved in mood and motivation. [8]

Experimental Validation: Behavioral Models of Depression

The Forced Swim Test (FST) is a widely used screening tool for assessing antidepressant efficacy. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this duration of immobility.

Step-by-Step Protocol for the Forced Swim Test (FST):

-

Habituation (Day 1 - Optional but recommended): Rats or mice are placed in the water cylinder for a 15-minute pre-swim session to ensure a stable baseline of immobility on the test day.

-

Compound Administration: Test compounds (e.g., TC-2153, M2), a positive control (e.g., Imipramine, Fluoxetine), and a vehicle control are administered orally or via i.p. injection at a set time before the test (e.g., 30-60 minutes). [9][10]3. Test Session (Day 2): Animals are placed in a transparent cylinder filled with water (23-25°C) for a 5- or 6-minute session.

-

Data Recording: The session is video-recorded, and an observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

-

Control Experiment (Open Field Test): To ensure that the reduction in immobility is not due to a general increase in motor activity (a potential confounding factor), locomotor activity is assessed in an Open Field Test (OFT). [8][10]A significant change in distance traveled in the OFT would complicate the interpretation of the FST results.

| Compound | Dose (mg/kg) | Immobility Time (s) | Locomotor Activity (OFT) | Reference |

| Vehicle | - | Baseline | Normal | [8] |

| M2 | 30 | Significantly Reduced | No significant difference | [8] |

| Fluoxetine | 10 | Significantly Reduced | No significant difference | [8] |

| TC-2153 | 10-20 | Significantly Reduced | No alteration | [10] |

| Imipramine | 20 | Significantly Reduced | Reduced distance traveled | [10] |

| Table 2: Representative data from antidepressant screening studies. |

Section 3: Antimicrobial and Anti-inflammatory Activities

Beyond the CNS, this compound derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents, highlighting the broad utility of the scaffold.

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives for activity against bacterial and fungal pathogens. [11][12][13]

-

Mechanism of Action: While not fully elucidated for all derivatives, a plausible mechanism for phenolic compounds is the disruption of the bacterial cell membrane. [14]More specifically, some 3-phenyl-4-phenoxypyrazole analogues have been shown to target cell wall lipid intermediates, such as Lipid II, which is a critical precursor for peptidoglycan synthesis in bacteria. [12]This represents an attractive target due to its surface accessibility and the reduced potential for resistance development. [12]* Experimental Protocol (MIC Determination): The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. [14][15]This involves preparing serial dilutions of the test compounds in a liquid growth medium in a 96-well plate, inoculating with a standardized concentration of the microorganism, and incubating. The MIC is the lowest compound concentration that prevents visible microbial growth. [14]* Observed Activity: Studies have shown that some derivatives exhibit good activity against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. [11][12]

Derivative Type Target Organism MIC (µg/mL) Reference Benzo[b]phenoxazine S. aureus "Good Activity" [11] Benzo[b]phenoxazine M. luteum "Good Activity" [11] PYO12 (Phenoxy-phenyl-pyrazole) S. aureus (MRSA) 1-16 [12] PYO12 (Phenoxy-phenyl-pyrazole) E. faecium (VRE) 1-16 [12] Table 3: Summary of antimicrobial activity against various pathogens.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are central to this process.

-

Mechanism of Action: Certain phenoxy acetic acid derivatives have been designed as selective inhibitors of COX-2. [16]The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins (like PGE-2), which are potent inflammatory mediators. [16]Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. [16]* Experimental Validation:

-

In Vitro: Compounds are tested for their ability to inhibit purified COX-1 and COX-2 enzymes to determine their potency (IC50) and selectivity (Selectivity Index = IC50(COX-1)/IC50(COX-2)). [16] * In Vivo: The carrageenan-induced paw edema model in rats is a standard assay. The reduction in paw swelling after compound administration is measured. Levels of inflammatory mediators like TNF-α and PGE-2 can also be quantified in the paw exudate. [16]* Observed Activity: Novel derivatives have demonstrated potent COX-2 inhibition with IC50 values in the low nanomolar range (0.06–0.09 µM), comparable to the standard drug celecoxib. [16]In vivo, these compounds significantly reduced paw edema and lowered levels of TNF-α and PGE-2 without causing the stomach ulcers seen with non-selective agents. [16]

-

Section 4: General Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through multi-step chemical processes. A common approach involves the acylation of substituted amines with phenoxyacetic chlorides. [2]Alternatively, 2-phenoxybenzoic acid can be esterified, converted to a hydrazide, and then cyclized to form various heterocyclic systems like 1,3,4-oxadiazoles. [3]These core structures can then be further modified to generate a library of derivatives for biological screening.

Conclusion and Future Outlook

The this compound scaffold and its close analogues represent a remarkably fruitful starting point for the development of biologically active compounds. The research synthesized herein demonstrates a clear potential across multiple therapeutic areas, with the most robust evidence supporting its utility in developing novel anticonvulsant and antidepressant agents. The ability of these derivatives to interact with fundamental neurological targets like GABA-A and dopamine receptors underscores their value in CNS drug discovery.

Furthermore, the promising antimicrobial and anti-inflammatory activities suggest that the therapeutic window for this scaffold is even broader than initially explored. Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent anticonvulsant and antidepressant hits to improve their efficacy, selectivity, and pharmacokinetic profiles.

-